molecular formula C12H11IN2O B3225779 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole CAS No. 1251200-18-6

1-ethyl-2-(4-iodobenzoyl)-1H-imidazole

Cat. No.: B3225779
CAS No.: 1251200-18-6
M. Wt: 326.13
InChI Key: XTQNJPMCKSAAAQ-UHFFFAOYSA-N
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Description

1-ethyl-2-(4-iodobenzoyl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions. The compound is characterized by the presence of an ethyl group at the first position, a 4-iodobenzoyl group at the second position, and the imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole typically involves the following steps:

    Formation of 4-iodobenzoyl chloride: This is achieved by reacting 4-iodobenzoic acid with thionyl chloride (SOCl₂) in anhydrous conditions.

    Acylation of imidazole: The 4-iodobenzoyl chloride is then reacted with 1-ethylimidazole in the presence of a base such as triethylamine (Et₃N) to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-2-(4-iodobenzoyl)-1H-imidazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom in the 4-iodobenzoyl group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The imidazole ring can participate in redox reactions under appropriate conditions.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

Major Products Formed

    Substitution Reactions: Products include derivatives where the iodine atom is replaced by another functional group.

    Oxidation and Reduction Reactions: Products vary depending on the specific conditions and reagents used.

Scientific Research Applications

1-ethyl-2-(4-iodobenzoyl)-1H-imidazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-ethyl-2-(4-iodobenzoyl)-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the 4-iodobenzoyl group can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-2-(4-chlorobenzoyl)-1H-imidazole
  • 1-ethyl-2-(4-bromobenzoyl)-1H-imidazole
  • 1-ethyl-2-(4-fluorobenzoyl)-1H-imidazole

Uniqueness

1-ethyl-2-(4-iodobenzoyl)-1H-imidazole is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, bromo, and fluoro analogs. The iodine atom can participate in specific interactions such as halogen bonding, which can influence the compound’s behavior in chemical and biological systems.

Properties

IUPAC Name

(1-ethylimidazol-2-yl)-(4-iodophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11IN2O/c1-2-15-8-7-14-12(15)11(16)9-3-5-10(13)6-4-9/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTQNJPMCKSAAAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1C(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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